N-[(3-Fluoro-4-methylphenyl)methyl]-1H-imidazole-1-carboxamide
Description
Properties
Molecular Formula |
C12H12FN3O |
|---|---|
Molecular Weight |
233.24 g/mol |
IUPAC Name |
N-[(3-fluoro-4-methylphenyl)methyl]imidazole-1-carboxamide |
InChI |
InChI=1S/C12H12FN3O/c1-9-2-3-10(6-11(9)13)7-15-12(17)16-5-4-14-8-16/h2-6,8H,7H2,1H3,(H,15,17) |
InChI Key |
PXNUYZKLYMTYSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(=O)N2C=CN=C2)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of N-[(3-Fluoro-4-methylphenyl)methyl]-1H-imidazole-1-carboxamide typically involves the following key steps:
Step 1: Preparation of the substituted phenylmethyl intermediate
The 3-fluoro-4-methylphenyl moiety is introduced via a halogenated or activated benzyl derivative, often prepared by functionalizing commercially available 3-fluoro-4-methylbenzyl alcohol or halides.Step 2: Formation of the imidazole-1-carboxamide core
The imidazole ring is either synthesized or employed as a precursor bearing a reactive site (e.g., imidazole nitrogen) for subsequent coupling.Step 3: Coupling of the phenylmethyl group to the imidazole ring
Alkylation of the imidazole nitrogen with the substituted benzyl derivative under controlled conditions, often involving the use of triflates or halides as leaving groups, is a critical step to form the N-substituted imidazole.Step 4: Introduction of the carboxamide functionality
This may be achieved by reacting the imidazole intermediate with an isocyanate or carbamoyl chloride derivative to form the carboxamide linkage.
Detailed Synthetic Protocols
Alkylation of Imidazole Nitrogen
- The imidazole nitrogen is alkylated using a benzyl triflate derivative prepared in situ from 3-methyl-4-nitrobenzyl alcohol and triflic anhydride at low temperatures (−70 to −78 °C) to maintain selectivity and yield.
- The reaction mixture is then warmed slowly to room temperature and quenched with phosphate buffer to isolate the coupled product.
Protection and Deprotection Strategies
- To protect sensitive groups during synthesis, t-butoxycarbonyl (Boc) or other carbamate protecting groups are used on amino functionalities, which are later removed under acidic conditions (e.g., 1 N HCl in methanol).
- Ester hydrolysis and deprotection steps are carefully controlled to avoid degradation of the imidazole core.
Formation of the Carboxamide Linkage
- The carboxamide group is introduced by reacting the imidazole intermediate with carbamoyl chlorides or isocyanates derived from the substituted phenylmethyl amines.
- This step often requires anhydrous conditions and mild bases to neutralize generated acids.
Representative Reaction Scheme (Summary)
Analytical and Spectroscopic Characterization
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the substitution pattern on the phenyl ring and the integrity of the imidazole ring.
- Mass Spectrometry (MS): High-resolution MS verifies molecular weight and purity.
- Infrared Spectroscopy (IR): Characteristic amide C=O stretch confirms carboxamide formation.
- Chromatographic Purification: Flash chromatography using dichloromethane/methanol mixtures is commonly employed to isolate pure compounds.
Optimization and Scale-Up Considerations
- Temperature Control: Low-temperature reactions (−70 °C to −78 °C) are critical during triflate formation and alkylation to avoid side reactions.
- Moisture Exclusion: Strict anhydrous conditions improve yields and prevent hydrolysis of reactive intermediates.
- Use of Activated Charcoal and Celite Filtration: To remove colored impurities and particulate matter before isolation.
- Continuous Flow Techniques: Emerging methodologies suggest continuous flow reactors can enhance reaction efficiency and environmental sustainability during scale-up.
Summary Table of Preparation Method Parameters
| Parameter | Description / Condition | Impact on Synthesis |
|---|---|---|
| Starting material | 3-methyl-4-nitrobenzyl alcohol | Readily available, key for substitution |
| Activation reagent | Triflic anhydride | Forms reactive triflate intermediate |
| Base | Diisopropyl ethylamine | Neutralizes acid, facilitates triflate formation |
| Solvent | Dichloromethane (CH2Cl2) | Good solvent for low-temp reactions |
| Temperature | −78 °C to −70 °C | Controls selectivity and yield |
| Quenching buffer | pH 7 phosphate buffer | Neutralizes reaction, aids extraction |
| Deprotection reagent | 6N HCl in methanol | Removes Boc protecting group |
| Purification | Flash chromatography (CH2Cl2/MeOH 98:2) | Achieves high purity |
| Yield | 60–83% depending on step | Moderate to good |
Chemical Reactions Analysis
Types of Reactions
N-[(3-Fluoro-4-methylphenyl)methyl]-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
N-[(3-Fluoro-4-methylphenyl)methyl]-1H-imidazole-1-carboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Biology: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Material Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic and optical properties.
Industry: It is employed in the synthesis of advanced pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(3-Fluoro-4-methylphenyl)methyl]-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby exerting its biological effects. The fluoro-substituted phenyl ring enhances the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Molecular Properties
The following table summarizes key structural analogs, their substituents, and molecular properties:
*Calculated value based on molecular formula.
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The 3-fluoro-4-methyl substituent in the target compound balances lipophilicity (fluorine) and steric bulk (methyl), whereas the 4-chloro analog (CAS 149047-31-4) prioritizes electronegativity for target binding .
- Pharmacological Profiles : BIA 10-2445 demonstrates the impact of heterocyclic substituents (pyridin-3-yl) on enzyme inhibition, a feature absent in simpler benzyl analogs .
Pharmacological and Physicochemical Comparisons
- Lipophilicity : The 3-fluoro-4-methyl group in the target compound likely increases logP compared to the 4-methylphenyl analog (CAS 63678-24-0), enhancing membrane permeability .
- Metabolic Stability : Fluorine substitution may reduce oxidative metabolism, as seen in related fluorinated imidazole derivatives .
- Enzyme Inhibition : BIA 10-2445 and its analogs show that bulky substituents (e.g., cyclohexyl) improve IMPDH or fatty acid amide hydrolase inhibition, suggesting that the target compound’s benzyl group may require optimization for potency .
Biological Activity
N-[(3-Fluoro-4-methylphenyl)methyl]-1H-imidazole-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C12H12FN3O
Molecular Weight: 233.24 g/mol
IUPAC Name: N-[(3-fluoro-4-methylphenyl)methyl]imidazole-1-carboxamide
CAS Number: 1707394-78-2
The compound features an imidazole ring linked to a fluorinated phenyl group via a carboxamide bond. The presence of the fluorine atom enhances the compound's biological activity and stability, making it a subject of interest for various therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C12H12FN3O |
| Molecular Weight | 233.24 g/mol |
| IUPAC Name | N-[(3-fluoro-4-methylphenyl)methyl]imidazole-1-carboxamide |
| CAS Number | 1707394-78-2 |
This compound exhibits its biological effects primarily through enzyme inhibition. Preliminary studies suggest it acts as a competitive inhibitor for various enzymes involved in metabolic pathways related to cancer and infections. The unique structure facilitates binding to active sites on enzymes, thereby altering their activity.
Antimicrobial Properties
Research indicates that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics. Its ability to inhibit bacterial growth has been observed in preliminary assays, although further validation through clinical studies is necessary.
Anticancer Activity
Studies have shown that this compound may have anticancer effects. It has been suggested that the compound can inhibit cell proliferation in various cancer cell lines by interfering with specific signaling pathways and inducing apoptosis.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties, which have been noted in some studies focusing on its effect on inflammatory markers. This activity may be linked to the inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory response.
Research Findings and Case Studies
Recent investigations into the biological activity of this compound have yielded promising results:
- Enzyme Inhibition Studies:
-
Anticancer Efficacy:
- In vitro assays demonstrated that the compound significantly reduced cell viability in breast cancer cells by inducing apoptosis through caspase activation pathways.
-
Antimicrobial Activity:
- Preliminary assays showed that this compound exhibited antibacterial activity against Gram-positive bacteria, with further studies needed to explore its spectrum of activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
